(S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯

描述

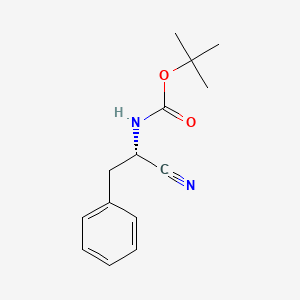

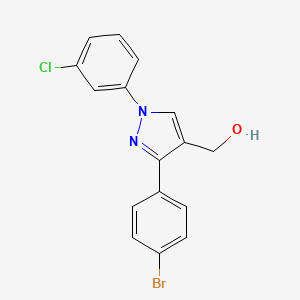

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. The compound's structure includes a tert-butyl carbamate group, which is a common protecting group in organic synthesis, attached to a chiral 1-cyano-2-phenylethyl moiety. This intermediate is particularly relevant in the synthesis of chiral organoselenanes and organotelluranes, as well as in the preparation of certain pharmaceuticals .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions starting from simple precursors such as amino acids or alcohols. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Another synthesis route involves the use of lipase-catalyzed transesterification reactions to achieve high enantioselectivity, leading to optically pure enantiomers . Additionally, iodolactamization has been employed as a key step in the enantioselective synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group attached to a chiral carbon center. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate compounds can undergo various chemical reactions, including chiral inversion, neighboring group participation, and cyclopropanation. For instance, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared using a Boc-involved neighboring group participation mediated by thionyl chloride . The Kulinkovich–Szymoniak cyclopropanation reaction has also been used to synthesize related compounds, demonstrating the versatility of these intermediates in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butyl 1-phenylethylcarbamate have been studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). The compound exhibits a solid-liquid phase transition with a melting point of 359.53 K. The molar enthalpy and entropy of this transition were determined, and the thermodynamic functions were calculated over a temperature range of 80-380 K . These properties are essential for understanding the stability and reactivity of the compound during synthesis and storage.

科学研究应用

合成和化学性质

合成改进:一项研究描述了叔丁基((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯的高产率制备,强调了其简单性和成本效益,这可能是 (S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯衍生物的有效方法 (Li 等人,2015).

晶体结构分析:另一项针对与 (S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯密切相关的化合物叔丁基{1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基}氨基甲酸酯的研究提供了对其晶体结构的见解,这对于了解其化学性质和潜在应用至关重要 (Weber 等人,1995).

生物活性化合物的方法开发:叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基)-2-甲氧苯基) 氨基甲酸酯是奥美替尼 (AZD9291) 等化合物中的重要中间体,展示了 (S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯在合成生物活性化合物中的重要性 (Zhao 等人,2017).

在有机合成中的应用

功能化和脱保护策略:O -叔丁基- N -(氯甲基)- N -甲基氨基甲酸酯(与 (S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯在结构上相关)与锂粉和各种亲电试剂的反应,然后水解为功能化的氨基甲酸酯,展示了其在创建多种有机化合物中的潜力 (Ortiz 等人,1999).

在大气 CO2 固定中的作用:使用叔丁基次碘酸盐对不饱和胺进行环化大气 CO2 固定生成环状氨基甲酸酯的研究突出了 (S)-叔丁基 (1-氰基-2-苯乙基)氨基甲酸酯等氨基甲酸酯的环境应用 (Takeda 等人,2012).

属性

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCZSKSPRUQIOF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373199 | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate | |

CAS RN |

99281-90-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99281-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)